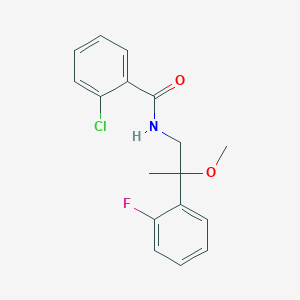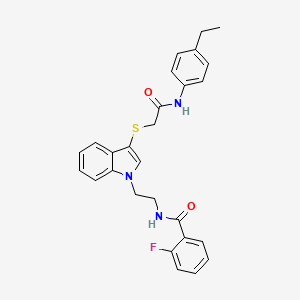![molecular formula C11H10ClN5S B2712485 2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 945314-60-3](/img/structure/B2712485.png)
2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” belongs to a class of heterocyclic compounds known as 1,2,4-triazolo-thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are used as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazolo-thiadiazines involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article compiles the latest synthetic approaches for the synthesis of triazolothiadiazines and its derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo-thiadiazines is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo-thiadiazines typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has led to the synthesis of various derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, including compounds with antimicrobial properties. Swamy et al. (2006) synthesized a series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and characterized them using different techniques such as IR, NMR, and X-ray crystallography, revealing their potential as antimicrobials. This research demonstrates the compound's structural versatility and its role in developing new antimicrobial agents (Swamy et al., 2006).
Biological Activities
Antimicrobial and Antifungal Activities : The compound's derivatives have shown significant inhibition against various microbial strains, suggesting their potential in developing new antimicrobial and antifungal medications. Özil et al. (2015) explored antimicrobial, anti-lipase, and antiurease activities of fused and non-fused 1,2,4-triazole derivatives, indicating the compound's utility in addressing microbial resistance and other health conditions related to enzyme inhibition (Özil et al., 2015).
Antioxidant Properties : The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole have been investigated for their antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Sunil et al. (2010) evaluated the antioxidant activity of triazolo-thiadiazoles and found them potent against various radical scavenging assays, showing promise in antioxidant therapy (Sunil et al., 2010).
Anticancer Potential : Research on the compound's derivatives has also touched on anticancer activities. The ability to induce apoptosis in cancer cells, such as HepG2, suggests a potential therapeutic application in cancer treatment. This is supported by studies showing the cytotoxic effects of triazolo-thiadiazoles on hepatocellular carcinoma cell lines, indicating their role in cancer therapy research (Sunil et al., 2010).
Orientations Futures
The future directions in the research of 1,2,4-triazolo-thiadiazines involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases . This includes the exploration of their diverse pharmacological activities and the optimization of their synthetic approaches .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It is known that similar compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
Related compounds have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The biological activity of similar compounds may be influenced by various factors, including the presence of other molecules, ph, temperature, and more .
Analyse Biochimique
Biochemical Properties
Related triazolothiadiazines have been found to interact with various enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .
Cellular Effects
Related compounds have been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated through the inhibition of the biosynthesis of prostaglandins .
Molecular Mechanism
Related compounds are known to inhibit the cyclo-oxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Propriétés
IUPAC Name |
2-chloro-5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c1-2-9-14-15-11-17(9)16-10(18-11)6-3-4-7(12)8(13)5-6/h3-5H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKMSGJPVMJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2712403.png)

![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)



![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)



![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)


